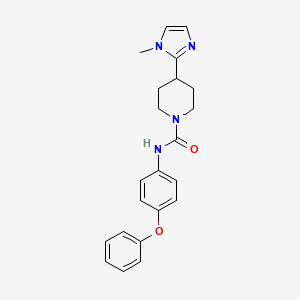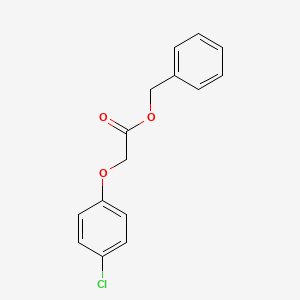![molecular formula C12H7Cl2F3N2O2 B5680986 5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone](/img/structure/B5680986.png)
5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone is a chemical compound that is widely used in scientific research. It is a pyridazinone derivative that has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. It may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells and viruses. In addition, it may have a neuroprotective effect by reducing inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone in lab experiments is its high purity and high yield. This makes it easy to work with and ensures that the results of experiments are reliable. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are many future directions for the study of 5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone. One direction is to further investigate its potential therapeutic applications, especially in the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, it could be studied for its potential use in combination therapy with other drugs to enhance their efficacy.
Synthesemethoden
The synthesis method of 5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 5-chloro-2-hydroxypyridine-3-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is 5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-21-10-9(14)5-18-19(11(10)20)6-2-3-8(13)7(4-6)12(15,16)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFCXMHNUNIDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxypyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)

![5-{[5-(2-methoxyphenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680941.png)
![5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5680947.png)

![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)
![5-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-(3-fluorophenyl)pyridine](/img/structure/B5680998.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)